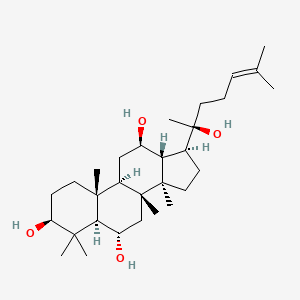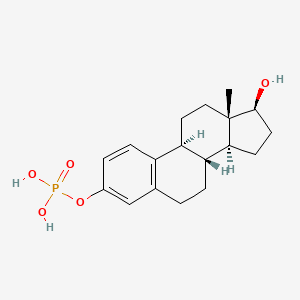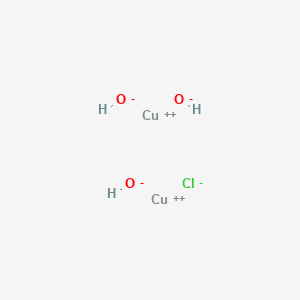
(20S)-Protopanaxatriol
Descripción general
Descripción
(20S)-Protopanaxatriol es un compuesto natural derivado de los ginsenósidos, que son los componentes activos del ginseng. Es una sapogenina triterpenoide tetracíclica de tipo dammarano y es conocida por su amplio espectro de actividades biológicas, incluyendo efectos anticancerígenos, antiinflamatorios y neuroprotectores .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: (20S)-Protopanaxatriol puede sintetizarse mediante la hidrólisis de los ginsenósidos, que implica la eliminación de las unidades de azúcar. Este proceso puede ser catalizado por ácidos o enzimas. Por ejemplo, la transformación microbiana utilizando Mucor spinosus se ha empleado para convertir los ginsenósidos en this compound .
Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción de ginsenósidos de raíces de ginseng, seguida de la hidrólisis para eliminar los componentes de azúcar. Este proceso puede optimizarse para la producción a gran escala utilizando cepas microbianas específicas o catalizadores químicos .
Análisis De Reacciones Químicas
Tipos de reacciones: (20S)-Protopanaxatriol experimenta varias reacciones químicas, incluyendo oxidación, reducción e hidroxilación. Por ejemplo, la transformación microbiana por Mucor spinosus da como resultado la formación de múltiples metabolitos hidroxilados y oxidados .
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Hidroxilación: Las enzimas microbianas o los catalizadores químicos pueden facilitar las reacciones de hidroxilación.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados de this compound, que exhiben actividades biológicas mejoradas .
Aplicaciones Científicas De Investigación
Química: Sirve como precursor para la síntesis de otros compuestos bioactivos.
Mecanismo De Acción
(20S)-Protopanaxatriol ejerce sus efectos a través de múltiples objetivos moleculares y vías:
Receptor de glucocorticoides y receptor de estrógenos: Se une a estos receptores, modulando su actividad e influyendo en diversas funciones celulares.
Inhibición del receptor X del hígado alfa: Inhibe este receptor, afectando el metabolismo de los lípidos y reduciendo la acumulación de triglicéridos.
Vía PI3K/AKT: Promueve la neurogénesis y alivia la disfunción cognitiva en la enfermedad de Alzheimer al apuntar a esta vía.
Comparación Con Compuestos Similares
(20S)-Protopanaxatriol es único entre los metabolitos de los ginsenósidos debido a sus actividades biológicas específicas y sus objetivos moleculares. Los compuestos similares incluyen:
20S-Protopanaxadiol: Otro metabolito de los ginsenósidos con propiedades anticancerígenas similares, pero con diferentes objetivos de receptores.
Ginsenósido Rg1 y Rg2: Estos compuestos comparten similitudes estructurales, pero difieren en sus efectos biológicos específicos e interacciones con los receptores.
Propiedades
IUPAC Name |
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCBCKBYTHZQGZ-CJPZEJHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955635 | |
| Record name | Protopanaxatriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34080-08-5 | |
| Record name | (20S)-Protopanaxatriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34080-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protopanaxatriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034080085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protopanaxatriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20S-PROTOPANAXATRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMK19P3WMP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Protopanaxatriol effectively reduces melanin synthesis in melanocytes. It achieves this by inhibiting the phosphorylation of cAMP response element–binding protein (CREB). This, in turn, suppresses the expression of key melanogenic proteins: tyrosinase, tyrosinase-related protein-1 and -2, and microphthalmia-associated transcription factor.
A: [] Yes, research suggests that both protopanaxadiol and protopanaxatriol can bind to the glucocorticoid receptor (GR), promoting its translocation to the nucleus. This interaction leads to the suppression of nuclear factor-kappa beta activity in GR-positive cells. Interestingly, unlike traditional glucocorticoids, protopanaxatriol doesn't appear to induce GR transactivation, potentially offering a safer alternative with fewer side effects.
ANone: Protopanaxatriol's molecular formula is C30H52O4, and its molecular weight is 476.73 g/mol.
A: [] A comprehensive study utilizing various 2D NMR techniques, including COSY, ROESY, HMQC, HMBC, and HMQC-TOCSY, has been conducted to fully assign 1H and 13C NMR chemical shifts for protopanaxatriol and nine of its glycosides. This data provides valuable insights into the structural features of these compounds.
A: While specific studies on the material compatibility and stability of protopanaxatriol are limited in the provided research, several studies highlight its formulation into self-microemulsions to enhance its bioavailability, suggesting potential stability challenges that require further investigation. []
ANone: Based on the provided research, protopanaxatriol is not recognized for having significant catalytic properties. Its applications primarily focus on its pharmacological activities.
A: [] While not extensively covered in the provided research, one study employed induced-fit docking analysis to investigate the binding of protopanaxatriol to the glucocorticoid receptor, suggesting potential avenues for further computational modeling studies.
A: [] Comparing the activity of structurally similar ginsenosides reveals that the presence of a hydroxyl group at the C-6 position significantly enhances their ability to reverse multidrug resistance. This highlights the importance of the C-6 hydroxyl group for this specific activity.
A: [] Interestingly, different protopanaxatriol-type ginsenosides, despite their structural similarities, demonstrate diverse effects on cytokine production. While some, like ginsenoside Rh1, promote a type 1 cytokine response by increasing IL-12 and IFN-gamma production, others, such as ginsenoside Rg1, favor a type 2 response by enhancing IL-4 production.
A: [] Yes, research indicates that the configuration at the C-24 position plays a crucial role in the cardioprotective activity of protopanaxatriol derivatives.
A: [] To overcome their poor solubility and extensive metabolism by intestinal cytochrome P450 enzymes, researchers have successfully developed self-microemulsions as a delivery system for protopanaxatriol and protopanaxadiol. This formulation strategy significantly improves their oral bioavailability.
ANone: The provided research papers primarily focus on the scientific aspects of protopanaxatriol and do not delve into SHE (Safety, Health, and Environment) regulations.
A: [, , , , ] Protopanaxatriol, when ingested, is metabolized extensively by intestinal bacteria. Key metabolic pathways include deglycosylation and dehydrogenation. Major metabolites include ginsenoside Rh1, ginsenoside F1, and protopanaxatriol itself. Additionally, studies have identified dehydrogenated protopanaxatriol and metabolites conjugated to aminoethylsulfonic acid.
A: [] Research shows distinct pharmacokinetic behaviors for these ginsenoside types. Protopanaxadiol ginsenosides exhibit much higher exposure levels and slower elimination compared to the faster-eliminated protopanaxatriol ginsenosides. This suggests that protopanaxadiol ginsenosides may serve as better pharmacokinetic markers.
A: [, , ] Yes, studies demonstrate that protopanaxatriol exhibits anti-tumor activity through various mechanisms. In a murine melanoma model, it was found to enhance natural killer cell cytotoxicity against tumor cells, leading to inhibited tumor growth and metastasis.
A: [] Yes, both protopanaxatriol and its derivative, 20S, 24R-epoxy-dammarane-3β, 6α, 12β, 25-tetraol, have shown cardioprotective effects in a rat model of myocardial ischemic injury. They achieve this by reducing oxidative stress markers and improving the antioxidant capacity of heart tissues.
A: [] While not directly investigated, research indicates that Bifidobacteria-fermented red ginseng, which enhances the absorption of protopanaxatriol, shows promise in alleviating anxiety/depression symptoms in mice. This effect is linked to the modulation of gut dysbiosis and neuroinflammation.
ANone: The provided research primarily focuses on the pharmacological activities and metabolism of protopanaxatriol. Specific information regarding resistance and cross-resistance mechanisms requires further investigation.
ANone: While the research highlights the use of self-microemulsions for enhanced bioavailability, specific studies focusing on targeted drug delivery strategies for protopanaxatriol are limited and require further investigation.
ANone: The provided research does not cover the use of biomarkers or diagnostics in relation to protopanaxatriol.
A: [, , , , , , ] Various analytical techniques are employed to characterize and quantify protopanaxatriol and its metabolites. Common methods include: * High-performance liquid chromatography (HPLC) * Liquid chromatography-mass spectrometry (LC-MS) * Liquid chromatography-tandem mass spectrometry (LC-MS/MS) * Liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC/APCIMS) * Nuclear Magnetic Resonance (NMR) spectroscopy * Thin-layer chromatography (TLC)
ANone: Information regarding the environmental impact and degradation of protopanaxatriol is not addressed in the provided research.
A: [] Both protopanaxatriol and protopanaxadiol exhibit poor solubility, which can limit their oral bioavailability and therapeutic efficacy. This emphasizes the need for formulation strategies, such as self-microemulsions, to overcome this limitation.
A: [, ] Specific validation parameters for the analytical methods employed in some studies are mentioned, but a comprehensive discussion on method validation is limited.
ANone: The provided research focuses on scientific findings related to protopanaxatriol and doesn't delve into specific quality control and assurance measures.
ANone: The provided research focuses on various pharmacological activities of protopanaxatriol, but doesn't specifically address its immunogenicity. Further studies are needed to determine its potential to trigger immune responses.
ANone: While the research acknowledges the role of intestinal absorption in protopanaxatriol's pharmacokinetics, specific interactions with drug transporters require further investigation.
ANone: The provided research primarily focuses on protopanaxatriol's pharmacological activities and metabolism. Specific information on its biocompatibility and biodegradability is not covered.
ANone: The research papers focus on understanding protopanaxatriol itself, and comparisons with alternative compounds are not discussed.
ANone: Information regarding recycling and waste management related to protopanaxatriol is not within the scope of the provided research.
ANone: The research papers do not discuss specific research infrastructure or resources.
ANone: While ginseng's long history of medicinal use is acknowledged, a dedicated historical overview of protopanaxatriol research is not provided in the papers.
A: [] Intestinal microflora play a crucial role in metabolizing ginseng's protopanaxadiol and protopanaxatriol ginsenosides into active metabolites like compound K, ginsenoside Rh1, and protopanaxatriol itself. These metabolites often exhibit more potent pharmacological effects compared to the parent ginsenosides, highlighting the importance of understanding gut microbiota activity when studying ginseng's effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-amino-N-cyclohexyl-1-methyl-2-thiazolo[3,2-a]benzimidazolecarboxamide](/img/structure/B1250065.png)


![2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid](/img/structure/B1250069.png)
![7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid](/img/structure/B1250071.png)

![[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate](/img/structure/B1250075.png)
